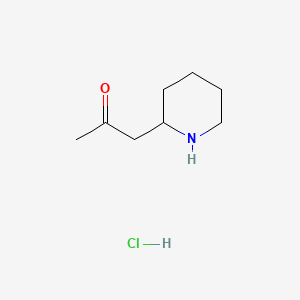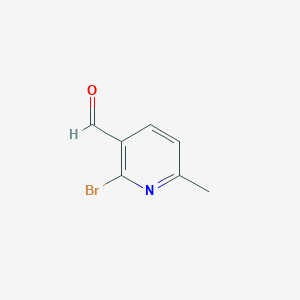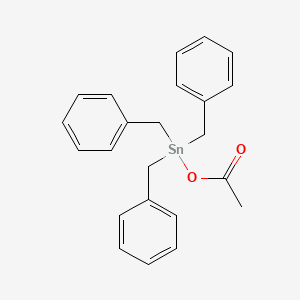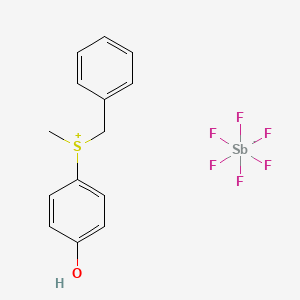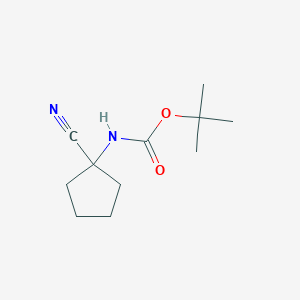
1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals
The study presents a practical synthesis method for chiral 1,2-amino alcohols using arylglyoxals and pseudoephedrine as an auxiliary. The process is catalyzed by a Brønsted acid and yields morpholinone products with high selectivity. This method is significant as it avoids the use of precious metals and ligands, making it a more accessible approach for producing these compounds, which are valuable in drug development and as chiral ligands .
New Strategy for the Synthesis of Substituted Morpholines
This paper describes a four-step synthesis process for cis-3,5-disubstituted morpholines starting from enantiomerically pure amino alcohols. The key step involves a Pd-catalyzed carboamination reaction. The resulting morpholine products are obtained as single stereoisomers with moderate to good yield. The method also allows for the synthesis of fused bicyclic morpholines and variously substituted products .
Palladium-Catalyzed Double and Single Carbonylations of β-Amino Alcohols
The research explores the catalytic cross double carbonylation of secondary amines and alcohols, leading to the formation of morpholine-2,3-diones, which serve as protecting compounds for amino alcohols and precursors for nitrogen compounds. Additionally, single carbonylation of β-amino alcohols yields oxazolidin-2-ones selectively. These reactions proceed under specific conditions of carbon monoxide and oxygen, with the assumption of a mechanism involving intramolecular nucleophilic attacks .
A Facile Synthesis of 4-Hydroxy- and 4-Aminoindoles
This study demonstrates the conversion of 2-(2,6-Diaminophenyl)ethanol to 4-hydroxyindoline and 4-aminoindoline through heating in different acidic conditions. The indoles are then obtained by dehydrogenation of the indolines. This process highlights the potential for synthesizing indole derivatives from amino alcohol precursors .
Synthesis and Aminomethylation of Morpholinium Salt
The paper reports the synthesis of a morpholinium salt through the condensation of benzaldehyde with malononitrile and its derivatives in the presence of morpholine. The Mannich reaction is employed to further modify the compound, leading to various aminomethylated products. The structures of these compounds were confirmed using 2D NMR spectroscopy and X-ray diffraction, and their biological activity was predicted in silico .
Study on the New Synthesis Process of 2-(4-Aminophenyl) Ethanol
This research focuses on a new synthesis process for 2-(4-aminophenyl) ethanol, a key intermediate in cardiovascular drugs. Starting from β-phenylethanol, the process involves esterification, nitrification, hydrolysis, and reduction, achieving a high yield and purity. The product's structure was confirmed using melting point determination and GC-MS, indicating the process's potential for industrial application .
Thermodynamic Models for Solubility Determination
The solubility of 4-(4-Aminophenyl)-3-morpholinone was measured in various solvents and binary mixtures across different temperatures. The study found that solubility increases with temperature. Four equations were used to correlate the data, with the modified Apelblat equation providing the best fit. Thermodynamic properties such as Gibbs energy, enthalpy, and entropy were calculated, indicating that the dissolution process is endothermic .
Applications De Recherche Scientifique
Antitumor Activity
1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol and its derivatives have been explored for their potential antitumor properties. Isakhanyan et al. (2016) synthesized a series of tertiary aminoalkanol hydrochlorides, including compounds related to 1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol, and tested them for antitumor activity. The study found that these compounds exhibit promising antitumor properties, indicating their potential use in cancer treatment research (Isakhanyan et al., 2016).
Antibacterial Activity
Research also indicates the relevance of this compound in antibacterial applications. Isakhanyan et al. (2014) investigated the antibacterial activity of similar tertiary aminoalkanols. Their findings suggest the potential for developing new antibacterial agents based on the chemical structure of 1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol (Isakhanyan et al., 2014).
Chemical Synthesis and Applications
In the field of chemical synthesis, this compound and its derivatives have been used to create a variety of heterocyclic compounds. For example, Palchikov (2015) conducted research on oxazaheterocycles, where 2-amino-1-(4-nitrophenyl)ethanol, a related compound, was used in the formation of these heterocycles, showcasing its versatility in chemical synthesis (Palchikov, 2015).
Synthesis of Heterocyclic Compounds
1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol is also instrumental in synthesizing other important heterocyclic compounds. Kurskova et al. (2021) utilized it in the synthesis of dihydropyridine derivatives. Their research highlights the compound's role in creating structurally complex and biologically significant molecules (Kurskova et al., 2021).
Pharmaceutical Intermediates
The compound is valuable in synthesizing pharmaceutical intermediates. Zhang Fuli (2012) used a derivative of this compound in synthesizing a key intermediate of aprepitant, a drug used for preventing chemotherapy-induced nausea and vomiting. This application underscores its importance in pharmaceutical manufacturing (Zhang Fuli, 2012).
Drug Synthesis
Amino derivatives of 1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol have been used in the synthesis of significant drugs. For instance, Kauffman et al. (2000) reported the synthesis of a beta-amino alcohol derivative from this compound, which was effective as a chiral moderator in drug synthesis, specifically for the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963 (Kauffman et al., 2000).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors in the body .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, such as the folic acid synthesis pathway and the Suzuki–Miyaura cross-coupling pathway .
Pharmacokinetics
The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Similar compounds have been known to induce the expression of apoptotic proteins and suppress the expression of proliferation proteins in cancer cell lines .
Action Environment
The action, efficacy, and stability of 1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature .
Propriétés
IUPAC Name |
1-(4-aminophenyl)-2-morpholin-4-ylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4,12,15H,5-9,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMAFXVXPWDVBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=CC=C(C=C2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

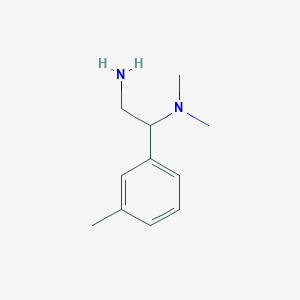


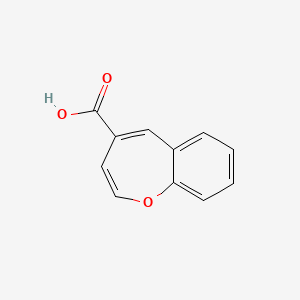
![6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid ethyl ester](/img/structure/B1284428.png)
![7-Bromo-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1284429.png)

